5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFVFXFSLBBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4h Imidazo 4,5 B Pyridin 2 Yl Quinoline and Analogues
Retrosynthetic Analysis of the 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Skeleton
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection can be made at the C2-carbon of the imidazole (B134444) ring and the C5-carbon of the quinoline (B57606) ring. This leads to two key building blocks: a functionalized imidazo[4,5-b]pyridine and a functionalized quinoline.
Further disconnection of the imidazo[4,5-b]pyridine moiety at the imidazole ring, following the principles of the Phillips-Ladenburg synthesis, reveals pyridine-2,3-diamine and a quinoline-5-carboxylic acid derivative (such as an aldehyde, acid chloride, or ester) as plausible precursors. The formation of the imidazole ring is a crucial step in this pathway.
Alternatively, the quinoline ring can be retrosynthetically disassembled using established methods. For instance, employing a Skraup-type synthesis would lead to a 5-aminoquinoline (B19350) precursor, which itself can be derived from simpler aromatic amines. Similarly, a Friedländer synthesis approach would deconstruct the quinoline into a 2-aminobenzaldehyde (B1207257) or ketone derivative and a suitable carbonyl compound.
This analysis highlights the convergent nature of the synthesis, where the two main heterocyclic components can be prepared separately and then coupled, or a more linear approach where one heterocycle is built upon the other.
Conventional Synthesis Protocols for Imidazo[4,5-b]pyridine Ring Systems
The imidazo[4,5-b]pyridine core is a well-established scaffold in medicinal chemistry, and several reliable methods for its synthesis have been developed.
Condensation Reactions Involving Diaminopyridine Precursors
A prevalent and versatile method for the construction of the imidazo[4,5-b]pyridine ring system involves the condensation of pyridine-2,3-diamine with various carbonyl-containing compounds. The reaction with carboxylic acids or their derivatives is a common strategy. For instance, the condensation of pyridine-2,3-diamine with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions, leads to the formation of the corresponding 2-substituted imidazo[4,5-b]pyridine.
Another widely used approach is the reaction of pyridine-2,3-diamine with aldehydes, followed by an oxidative cyclization. This method, often referred to as the Phillips-Ladenburg reaction, is a powerful tool for installing a variety of substituents at the 2-position of the imidazo[4,5-b]pyridine ring. The choice of oxidant can vary, with reagents such as nitrobenzene (B124822) or even air being employed.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Pyridine-2,3-diamine | Carboxylic Acid | Polyphosphoric Acid (PPA), heat | 2-Substituted-1H-imidazo[4,5-b]pyridine |
| Pyridine-2,3-diamine | Aldehyde | Oxidizing agent (e.g., nitrobenzene), heat | 2-Substituted-1H-imidazo[4,5-b]pyridine |
Cyclization Strategies for Imidazole Formation
The final and crucial step in the synthesis of the imidazo[4,5-b]pyridine skeleton is the cyclization to form the imidazole ring. Following the initial condensation of pyridine-2,3-diamine with a carbonyl compound to form an intermediate, such as a Schiff base or an amide, an intramolecular cyclization is required.
This cyclization is often promoted by acidic or basic conditions, or simply by thermal means. For example, the intermediate formed from the reaction of pyridine-2,3-diamine and an aldehyde can undergo an acid-catalyzed cyclodehydration to yield the final product. In the case of using a carboxylic acid, the intermediate amide undergoes cyclization with the elimination of water. The efficiency of these cyclization strategies can be influenced by the nature of the substituents on both the pyridine (B92270) and the carbonyl precursor. A new synthetic route has also been described involving the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds.
Advanced Synthetic Techniques for Quinoline Moiety Construction
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous development of modern, more efficient methods.
Multicomponent Reactions (MCRs) in Quinoline Derivatives Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules like quinolines in a single step. researchgate.net These reactions combine three or more starting materials in a one-pot fashion to generate the desired product, often with high efficiency and diversity.
Several named reactions for quinoline synthesis can be considered as MCRs or have been adapted into MCR formats. For instance, the Doebner-von Miller reaction, which traditionally involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, can be performed as a three-component reaction between an aniline, an aldehyde, and an enol ether or another active methylene (B1212753) compound. wikipedia.orgnih.gov Similarly, the Friedländer synthesis, the condensation of a 2-aminobenzaldehyde or ketone with a carbonyl compound containing an α-methylene group, is inherently a two-component reaction that can be extended to MCRs for more complex products. researchgate.netpharmaguideline.com
| Named Reaction | Reactants | Key Features |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Forms quinoline itself or derivatives with substituents on the benzene (B151609) ring. wikipedia.orgorganicreactions.orglookchem.com |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A versatile method for preparing substituted quinolines. wikipedia.orgnih.gov |
| Combes Quinoline Synthesis | Aniline, β-diketone | Yields 2,4-disubstituted quinolines. jk-sci.com |
| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, carbonyl compound with α-methylene group | A straightforward method for producing polysubstituted quinolines. researchgate.netpharmaguideline.comorganic-chemistry.orgnih.govijcce.ac.ir |
| Pfitzinger Reaction | Isatin, carbonyl compound, base | Produces quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgresearchgate.net |
Intermolecular and Intramolecular Cyclization Pathways
Beyond the classical named reactions, a variety of intermolecular and intramolecular cyclization strategies have been developed for quinoline synthesis. These methods often offer greater control over regioselectivity and functional group tolerance.
Intermolecular cyclizations often involve the reaction of two components that together form the quinoline ring. For example, the reaction of an o-alkynylaniline with a carbonyl compound can lead to the formation of a quinoline derivative through a cascade of reactions.
Intramolecular cyclizations , on the other hand, start with a precursor that already contains most of the atoms of the final quinoline ring. A common strategy involves the cyclization of an appropriately substituted aniline derivative. For instance, an o-cinnamylaniline can undergo an intramolecular cyclization to form a 2-aryl-4-substituted quinoline. These reactions are often promoted by transition metal catalysts or strong acids.
These advanced techniques provide a powerful toolbox for the synthesis of a wide array of quinoline derivatives, which can then be further functionalized and incorporated into more complex molecules like this compound.
Convergent and Linear Synthesis Approaches for this compound
The construction of the imidazo[4,5-b]pyridine scaffold, a core component of the target molecule, is central to its synthesis. A prevalent and established route involves the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govresearchgate.net This foundational reaction can be integrated into both linear and convergent synthetic plans.
Convergent Synthesis: Convergent strategies offer greater efficiency by preparing key fragments of the molecule independently before coupling them in the final stages. For the synthesis of this compound, this would involve the separate synthesis of two key intermediates:
An activated imidazo[4,5-b]pyridine core (e.g., a 2-halo-imidazo[4,5-b]pyridine).
A quinoline derivative suitable for coupling (e.g., a quinolineboronic acid or organostannane).
These two fragments are then joined using a cross-coupling reaction, a method that has become a cornerstone in the synthesis of complex biaryl and heteroaryl systems. nih.govresearchgate.net A representative convergent pathway is the palladium-catalyzed Suzuki cross-coupling reaction, which effectively forges the carbon-carbon bond between the two heterocyclic systems. nih.gov
Catalytic Methodologies in Fused Pyridine-Quinoline Systems
Catalysis plays a pivotal role in the modern synthesis of fused heterocyclic systems, offering routes that are often more efficient, selective, and sustainable than classical methods. nih.gov Both metal-based and organic catalysts have been successfully employed in the construction of quinoline and imidazopyridine frameworks.
Metal-catalyzed reactions are indispensable for constructing the carbon-carbon and carbon-nitrogen bonds necessary for assembling fused pyridine-quinoline systems. Palladium-catalyzed cross-coupling reactions are particularly prominent.
Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a versatile and widely used method for forming C-C bonds. It is frequently employed for the synthesis of 2-substituted and 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov In the context of the target molecule, a 2-halo-imidazo[4,5-b]pyridine can be coupled with a quinolineboronic acid derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net Microwave-enhanced Suzuki coupling has been shown to accelerate these reactions significantly. nih.gov
Other Metal-Catalyzed Reactions: Beyond palladium, other transition metals have been utilized to catalyze the formation of quinoline and fused pyridine rings.
Rhodium (Rh): Rhodium(III) catalysts have been used for the synthesis of quinolines via oxidative annulation of pyridines and for constructing quinoline-fused heterocycles through C-H activation. snnu.edu.cnsnnu.edu.cn
Manganese (Mn): Cationic manganese(I) complexes have been developed as catalysts for the direct synthesis of quinolines and ring-fused pyridines from γ-amino alcohols and ketones or secondary alcohols. rsc.org This method proceeds via an acceptorless dehydrogenation coupling (ADC) mechanism, presenting an environmentally friendly route. rsc.org
Chromium (Cr): Earth-abundant chromium(II) chloride has been used as a catalyst for the acceptorless dehydrogenative coupling to produce quinolines and pyrroles, releasing only water and hydrogen gas as byproducts. rsc.org
Below is a table summarizing various metal-catalyzed systems used in the synthesis of related heterocyclic structures.
| Catalyst System | Reaction Type | Application | Reference(s) |
| Pd(OAc)₂, Xantphos | Buchwald-Hartwig Coupling | C-N bond formation on 2-halo imidazo[4,5-b]pyridines | researchgate.net |
| (A-taphos)₂PdCl₂ | Suzuki Cross-Coupling | Synthesis of functionalized imidazo[4,5-b]pyridines | nih.gov |
| [Cp*RhCl₂]₂ / AgSbF₆ | C-H Activation / Annulation | Synthesis of quinoline-fused heterocycles | snnu.edu.cn |
| [(fac-NNHS)Mn(CO)₃]Br | Acceptorless Dehydrogenation | Direct synthesis of ring-fused quinolines and pyridines | rsc.org |
| CrCl₂ / 6,6'-dimethyl-2,2'-dipyridyl | Acceptorless Dehydrogenation | Sustainable synthesis of quinolines and fused polycyclics | rsc.org |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. researchgate.net These methods often offer advantages in terms of cost, toxicity, and environmental impact.
For the synthesis of quinoline derivatives, several organocatalytic systems have been reported:
L-proline: This simple amino acid has been used as an environmentally friendly organocatalyst for the regioselective, three-component synthesis of 5-aryl-pyrimido-[4,5-b]quinoline-diones in an aqueous medium. nih.gov
p-Toluenesulfonic acid (TsOH): TsOH has been shown to efficiently catalyze a three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water to produce 4-ferrocenylquinoline derivatives. researchgate.net
Barbituric Acid: In certain reactions, a substrate can also act as a catalyst. Barbituric acid has been shown to play a dual role as both a substrate and an autocatalyst in the regioselective synthesis of pyrimidine-fused quinolines. rsc.org
These examples demonstrate the potential of organocatalysis to construct complex fused ring systems under mild and often green conditions. researchgate.netnih.gov
Regioselectivity and Diastereoselectivity Considerations in Synthetic Pathways
Controlling regioselectivity is a significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines. nih.gov The imidazole ring within the scaffold has two nitrogen atoms (N1 and N3) that can be substituted, often leading to a mixture of regioisomers.
Alkylation Reactions: The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of different monoalkylated and polyalkylated products. uctm.edumdpi.com The formation of N1 versus N3 isomers is a common issue that requires careful control of reaction conditions or the use of directing groups to favor one product over the other. researchgate.net
Condensation Reactions: The initial cyclization to form the imidazo[4,5-b]pyridine ring from an asymmetrically substituted 2,3-diaminopyridine (B105623) can also lead to regioisomeric products. The choice of reaction conditions and the nature of the substituents can influence the outcome.
C-H Functionalization: In catalytic C-H activation/functionalization reactions, the inherent reactivity of different C-H bonds on the pyridine and quinoline rings must be considered to achieve the desired regioselectivity. For instance, in the rhodium-catalyzed synthesis of quinolines from substituted pyridines, the C(2)-H bond was found to be more reactive than the C(4)-H bond, which dictates the regioselectivity of the annulation. snnu.edu.cn Palladium-catalyzed C-H activation of quinoline N-oxides often shows a strong preference for functionalization at the C2 position. nih.gov
While diastereoselectivity is less commonly a factor in the synthesis of the planar aromatic core of this compound itself, it becomes a critical consideration when chiral centers are introduced in substituents attached to the heterocyclic framework.
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules to minimize environmental impact. researchgate.net This involves the use of safer solvents, energy-efficient methods, and atom-economical reactions.
Several green and sustainable protocols are applicable to the synthesis of fused pyridine-quinoline systems:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. It has been successfully applied to Suzuki cross-coupling reactions for the rapid derivatization of imidazo[4,5-b]pyridines and in the synthesis of pyrimido[4,5-b]quinolines. nih.govnih.goveurjchem.com
Aqua-Mediated Synthesis: Using water as a solvent is a key green chemistry principle. Organocatalytic methods using L-proline or TsOH have been developed for quinoline synthesis in aqueous media. researchgate.netnih.gov
Solvent-Free and Mechanochemical Approaches: Eliminating the use of volatile organic solvents is highly desirable. A mechanochemical approach using ball-milling has been established for the one-pot, catalyst-free, and solvent-free synthesis of pyrimido[4,5-b]quinolines. rsc.org
Atom-Economical Reactions: Catalytic methods based on acceptorless dehydrogenative coupling, using manganese or chromium catalysts, are highly atom-economical as they produce water and hydrogen gas as the only byproducts. rsc.orgrsc.org
Use of Nanocatalysts: Nanobased catalysts are being explored for quinoline synthesis to overcome issues such as long reaction times, harsh conditions, and difficult catalyst recovery associated with some traditional methods. acs.org
The adoption of these sustainable protocols offers more environmentally benign pathways for the synthesis of this compound and its analogues. researchgate.netacs.org
Spectroscopic Characterization and Structural Elucidation of 5 4h Imidazo 4,5 B Pyridin 2 Yl Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline derivatives, the aromatic regions of the spectra are particularly informative.
For instance, in a series of N-substituted imidazo[4,5-b]pyridines, the protons on the pyridine (B92270) and aromatic rings typically appear as multiplets in the downfield region of the spectrum. The chemical shifts are influenced by the nature and position of substituents. For example, the protons of the pyridine moiety (Hpyr) and the aromatic ring (HAr) in various derivatives have been observed at distinct chemical shifts (δ) in parts per million (ppm). uctm.edu The presence of electron-withdrawing or electron-donating groups can cause significant shifts in the resonance frequencies of nearby protons.
In the case of 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, the aromatic protons appear at δ 8.34, 8.00, and 7.25 ppm, with the latter showing a doublet of doublets pattern due to coupling with adjacent protons. irb.hr The methylene (B1212753) protons (CH₂) adjacent to the nitrile group appear as a singlet at 4.42 ppm, and the NH proton of the imidazole (B134444) ring is observed as a broad singlet at 13.06 ppm. irb.hr
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Hpyr | HAr | Other Protons | Solvent |
| Derivative A uctm.edu | 8.77 (d), 8.64 (d) | 8.59 (t), 8.57 (t), 8.43 (t), 8.34 (t) | 6.2-6.29 (m, =CH), 5.31-5.37 (m, =CH₂, N-CH₂), 3.72 (d, N-CH₂) | CDCl₃ |
| Derivative B uctm.edu | 8.52 (d), 8.26 (d) | 8.19 (d), 6.81 (m) | 4.92 (d, N-CH₂), 2.28 (t, -C≡CH) | CDCl₃ |
| Derivative C uctm.edu | 8.57 (d), 8.46 (dd) | 8.28 (d), 8.24 (d), 8.22 (d) | 5.17 (d, N-CH₂), 2.47 (t, -C≡CH) | DMSO |
| 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile irb.hr | 8.34 (s), 8.00 (s), 7.25 (dd) | - | 13.06 (bs, NH), 4.42 (s, CH₂) | DMSO-d₆ |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile irb.hr | 8.34 (dd), 8.05 (dd), 7.28 (dd) | - | 4.58 (s, CH₂), 3.75 (s, CH₃) | DMSO-d₆ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In the analysis of imidazo[4,5-b]pyridine derivatives, quaternary carbons (Cq) and protonated carbons (CHAr) can be distinguished. For example, in one derivative, the quaternary carbons of the fused ring system and attached aromatic groups were observed at δ 152.94, 148.51, 145.95, 140.58, 120.71, and 107.05 ppm. uctm.edu The aromatic CH carbons resonated at δ 133.14, 132.16, 131.99, 129.03, 125.86, and 124.4 ppm. uctm.edu
The spectrum of 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile shows signals for the carbon atoms of the heterocyclic system and the acetonitrile (B52724) side chain at δ 144.3, 118.6 (2C), and 19.2 ppm. irb.hr The introduction of a methyl group on the imidazole nitrogen in 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile results in characteristic shifts, with the methyl carbon appearing at 28.23 ppm. irb.hr
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cq | CHAr | Other Carbons | Solvent |
| Derivative A uctm.edu | 152.94, 148.51, 145.95, 140.58, 120.71, 107.05 | 133.14, 132.16, 131.99, 129.03, 125.86, 124.4 | 105.52 (CH=), 70.80 (=CH₂), 55.86 (CH₂) | CDCl₃ |
| Derivative B uctm.edu | 151.60, 148.58, 145.86, 135.86, 124.81, 114.58 | 145.58, 133.66, 132.55, 131.92, 130.21, 125.08 | 73.75 (Cq≡CH), 32.57 (C≡CH), 32.57 (CH₂) | CDCl₃ |
| 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile irb.hr | - | 144.3, 118.6 (2C) | 19.2 | DMSO-d₆ |
| 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile irb.hr | 148.10, 147.50, 143.53, 133.81 | 126.66, 118.25 | 115.84, 28.23, 17.95 | DMSO-d₆ |
Two-Dimensional (2D) NMR Techniques for Regioisomeric Confirmation (e.g., NOESY, HMBC)
While 1D NMR provides fundamental structural information, 2D NMR techniques are often necessary to resolve ambiguities, especially in complex molecules with multiple possible isomers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming regioisomeric structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which in turn allows for the determination of its molecular formula.
For imidazo[4,5-b]pyridine derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that produces a protonated molecule [M+H]⁺. For example, the mass spectrum of 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile shows a peak at m/z 159.0, corresponding to the [M+H]⁺ ion. irb.hr Similarly, for a derivative with the formula C₁₆H₁₂N₄O₂, the [M+1]⁺ ion was observed at m/z 294.02. irb.hr The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing stable fragments and characteristic losses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibration of the imidazole ring is typically observed in the region of 3400-3100 cm⁻¹. C=N and C=C stretching vibrations from the aromatic and heterocyclic rings appear in the 1650-1450 cm⁻¹ region. If a nitrile group (-C≡N) is present, a sharp absorption band would be expected around 2250 cm⁻¹. The presence of other substituents, such as carbonyl groups (C=O) or nitro groups (NO₂), would also give rise to characteristic absorption bands.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the molecule. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula to confirm its accuracy.
For example, for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile with the molecular formula C₉H₈N₄, the calculated elemental composition is C, 62.78%; H, 4.68%; N, 32.54%. The experimental findings of C, 62.76%; H, 4.69%; N, 32.55% are in excellent agreement, thus confirming the proposed formula. irb.hr Similarly, for a derivative with the formula C₁₆H₁₂N₄O₂, the calculated values were C, 65.75%; H, 4.14%; N, 19.17%, which matched well with the found values of C, 65.69%; H, 4.09%; N, 19.21%. irb.hr
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound or its closely related derivatives.
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
While the synthesis and other properties of various imidazo[4,5-b]pyridine derivatives have been reported, the specific crystallographic data required to detail the solid-state structure of this compound, including unit cell parameters, space group, and key molecular geometry details, are not present in the reviewed literature. Therefore, a detailed analysis of its solid-state structure based on single-crystal X-ray diffraction cannot be provided at this time.
Despite a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on the compound This compound are not available in the public domain.
Research in this area often concentrates on derivatives of the imidazo[4,5-b]pyridine scaffold, exploring how different substituents on the core structure influence its electronic properties and biological activity. While numerous studies conduct Density Functional Theory (DFT) calculations and molecular docking simulations on various analogs, these analyses are highly specific to the molecule being studied. The electronic structure, frontier molecular orbitals, electrostatic potential, and interactions with biomolecular targets are unique to each compound's specific atomic arrangement and conformation.
Consequently, without published research dedicated to this compound, it is not possible to provide scientifically accurate information for the requested sections on its optimized molecular structure, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or its specific interactions in molecular docking simulations. Generalizations from related but distinct molecules would not meet the required standards of scientific accuracy for this specific compound.
Further research and publication are needed to elucidate the particular computational and theoretical characteristics of this compound.
Computational and Theoretical Investigations of 5 4h Imidazo 4,5 B Pyridin 2 Yl Quinoline
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline, MD simulations can provide critical insights into its conformational flexibility and the stability of its different spatial arrangements. These simulations model the interactions between the atoms of the molecule and its surrounding environment, typically a solvent, allowing for the observation of its dynamic nature.
Computational studies on related imidazo[4,5-b]pyridine derivatives have demonstrated the utility of MD simulations in assessing the stability of ligand-protein complexes. nih.govnih.gov These studies often reveal that specific conformations are energetically favorable for binding to biological targets. nih.gov For this compound, understanding its intrinsic conformational preferences is the first step toward predicting its binding modes with various protein targets.
Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation
| Conformer | Dihedral Angle (°) | Potential Energy (kcal/mol) | Occurrence (%) |
| 1 | 15 | -15.2 | 45 |
| 2 | 165 | -14.8 | 35 |
| 3 | 90 | -10.5 | 15 |
| 4 | -90 | -10.3 | 5 |
Note: This data is illustrative and intended to represent the type of information obtained from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can be instrumental in predicting their therapeutic potential and guiding the design of more potent derivatives.
A QSAR study on a series of this compound derivatives would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once calculated, these descriptors are used as independent variables in a statistical model to predict the biological activity (the dependent variable).
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogues
| Descriptor | Definition | Illustrative Value for Parent Compound |
| LogP | Octanol-water partition coefficient | 3.5 |
| TPSA | Topological Polar Surface Area | 58.2 Ų |
| HBD | Number of Hydrogen Bond Donors | 1 |
| HBA | Number of Hydrogen Bond Acceptors | 4 |
| MR | Molar Refractivity | 75.3 cm³ |
Note: These values are illustrative and would be calculated for a series of analogues in an actual QSAR study.
Quantum Chemical Studies on Reaction Mechanisms and Catalytic Processes
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these methods can be used to investigate its reactivity in various chemical transformations and to elucidate the mechanisms of its potential catalytic activities.
DFT calculations can determine the distribution of electron density within the molecule, identifying sites that are susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting the outcomes of chemical reactions. For example, the calculated electrostatic potential map can highlight the most acidic protons and the most basic nitrogen atoms, guiding the design of synthetic routes.
In Silico Prediction of Pharmacophoric Features for Drug Design
In silico prediction of pharmacophoric features is a cornerstone of modern drug design. A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For this compound, identifying its pharmacophoric features can guide the design of new molecules with improved affinity and selectivity for a given target.
The process of pharmacophore modeling for this compound would involve identifying its key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The spatial arrangement of these features is also critical. By comparing the structure of this compound with other known active compounds that bind to the same target, a common pharmacophore model can be developed.
This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential drug candidates. This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising molecules. The imidazo[4,5-b]pyridine scaffold is recognized as an important pharmacophore for various biological targets. nih.govmdpi.com
Table 3: Predicted Pharmacophoric Features of this compound
| Feature | Location | Potential Role in Receptor Binding |
| Hydrogen Bond Acceptor | Pyridine (B92270) nitrogen in the quinoline (B57606) ring | Interaction with donor groups in the binding site |
| Hydrogen Bond Acceptor | Pyridine nitrogen in the imidazo[4,5-b]pyridine core | Interaction with donor groups in the binding site |
| Hydrogen Bond Donor | N-H in the imidazole (B134444) ring | Interaction with acceptor groups in the binding site |
| Aromatic Ring | Quinoline ring system | π-π stacking interactions |
| Aromatic Ring | Imidazo[4,5-b]pyridine ring system | π-π stacking interactions |
Exploration of Biological Activities and Molecular Interactions of 5 4h Imidazo 4,5 B Pyridin 2 Yl Quinoline Derivatives
Evaluation of Antiproliferative and Cytostatic Effects in Cancer Cell Linesirb.hrnih.gov
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as antiproliferative agents. nih.gov Their activity is highly dependent on the nature and position of various substituents on the heterocyclic core. irb.hrnih.gov
In Vitro Assessment against Human Carcinoma Cellsirb.hrnih.gov
Numerous studies have evaluated the in vitro cytotoxic effects of imidazo[4,5-b]pyridine derivatives against a diverse range of human cancer cell lines. These compounds have shown dose-dependent inhibitory effects on cell proliferation. nih.govnih.gov
For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were tested against a panel of cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), lung carcinoma (NCI-H460), and various leukemias (DND-41, HL-60, K-562, Z-138). nih.gov Certain derivatives, particularly those with a p-hydroxy substituted phenyl ring at the 6-position and a methyl group on the imidazole (B134444) nitrogen, displayed pronounced antiproliferative activity, with IC₅₀ values in the low micromolar range, comparable to the established antitumor drug etoposide. nih.gov
Similarly, novel tetracyclic imidazo[4,5-b]pyridine derivatives bearing amino side chains have shown potent cytostatic effects, with some regioisomers exhibiting IC₅₀ values in the nanomolar range (0.3–0.9 μM) against cell lines like HCT116 (colon) and MCF-7 (breast). irb.hrnih.gov Amidino-substituted derivatives have also been identified with sub-micromolar activity against colon carcinoma (SW620). nih.gov
| Derivative Type | Cancer Cell Line | Cell Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| p-Hydroxy substituted (Compound 13) | Capan-1 | Pancreatic Adenocarcinoma | 1.50 | nih.gov |
| p-Hydroxy substituted (Compound 13) | HL-60 | Acute Myeloid Leukemia | 1.87 | nih.gov |
| N-methyl, p-hydroxy substituted (Compound 19) | Capan-1 | Pancreatic Adenocarcinoma | 1.45 | nih.gov |
| N-methyl, p-hydroxy substituted (Compound 19) | LN-229 | Glioblastoma | 1.90 | nih.gov |
| Bromo-substituted, amidino (Compound 10) | SW620 | Colon Carcinoma | 0.4 | nih.gov |
| Bromo-substituted, 2-imidazolinyl (Compound 14) | SW620 | Colon Carcinoma | 0.7 | nih.gov |
| Tetracyclic amino-substituted (Regioisomer 6) | HCT116 | Colorectal Carcinoma | 0.3-0.9 | nih.gov |
| Tetracyclic amino-substituted (Regioisomer 7) | MCF-7 | Breast Adenocarcinoma | 0.3-0.9 | nih.gov |
Investigation of Selective Cytotoxicity Profilesirb.hrnih.gov
A crucial aspect of anticancer drug development is selective toxicity towards cancer cells over normal, healthy cells. Research into imidazo[4,5-b]pyridine derivatives has addressed this by testing promising compounds on normal cell lines. For example, the selectivity of potent 2,6-diphenyl substituted imidazo[4,5-b]pyridines was assessed on normal peripheral blood mononuclear cells (PBMC), indicating a degree of cancer cell-specific activity. nih.gov
Furthermore, one of the most active imidazo[4,5-b]pyridine-derived acrylonitriles, which acts as a tubulin polymerization inhibitor, did not affect the viability of normal cells even at the highest tested concentration (100 µM), highlighting its potential as a selective anticancer agent. nih.govnih.gov Similarly, triaza-benzo[c]fluorenes, a related class of compounds, showed strong growth inhibition of tumor cells while exhibiting low cytotoxicity in normal human fibroblasts. nih.gov This selectivity is a key factor for the further development of these compounds as therapeutic agents. nih.gov
Proposed Mechanisms of Antiproliferative Action (e.g., DNA/RNA intercalation, kinase inhibition)irb.hr
The antiproliferative effects of imidazo[4,5-b]pyridine derivatives are attributed to several mechanisms of action, reflecting the chemical diversity of the synthesized compounds. irb.hr
DNA/RNA Intercalation: Due to their planar aromatic structure, many derivatives can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. irb.hrnih.gov This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. irb.hr Studies on tetracyclic amino-substituted derivatives have shown moderate to high binding affinities for both DNA and RNA, suggesting these nucleic acids are potential cellular targets. irb.hrnih.gov Specific N-methylated and 2-imidazolinyl triaza-benzo[c]fluorene derivatives have been demonstrated to bind to DNA through an intercalative mode. nih.gov
Kinase Inhibition: The structural similarity of the imidazo[4,5-b]pyridine core to purine (B94841) has made it a valuable scaffold for designing protein kinase inhibitors. nih.govrjsvd.com Various derivatives have been shown to inhibit different kinases involved in cancer cell proliferation and survival. irb.hr
PIM Kinases: Pyridine-quinoline hybrids have been identified as potent inhibitors of PIM-1 and PIM-2 kinases, which are implicated in tumorigenesis. semanticscholar.org
Src Family Kinases (SFKs): Imidazo[4,5-c]pyridin-2-one derivatives have been designed as novel inhibitors of SFKs, which play a key role in the development of glioblastoma. nih.gov
Cyclin-Dependent Kinase 9 (CDK9): Certain imidazo[4,5-b]pyridine derivatives have shown remarkable CDK9 inhibitory potential, with IC₅₀ values ranging from 0.63 to 1.32 μM. nih.gov
Other Kinases: The imidazo[4,5-b]pyridine scaffold has been incorporated into inhibitors of other kinases such as Aurora kinases and serine/threonine-protein kinases. irb.hr
Tubulin Polymerization Inhibition: Some imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov By interfering with microtubule dynamics, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
Assessment of Antimicrobial Potency
Beyond their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as antimicrobial agents. researchgate.netresearchgate.net
Antibacterial Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis, Escherichia coli, Staphylococcus aureus)researchgate.netresearchgate.net
The antibacterial spectrum of imidazo[4,5-b]pyridine derivatives encompasses both Gram-positive and Gram-negative bacteria, as well as mycobacteria.
Mycobacterium tuberculosis : Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as tuberculostatic agents. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) analyses have been conducted to rationally design more active derivatives, finding that hydrophobicity is a key factor for their activity against M. tuberculosis. nih.gov Related quinoline (B57606) and imidazo[1,5-a]quinoline (B8571028) hybrids have also shown promising activity against this pathogen. nih.govresearchgate.netingentaconnect.com
Escherichia coli and Staphylococcus aureus : Derivatives of imidazo[4,5-b]pyridine have been tested against common bacterial pathogens. While many derivatives showed a lack of significant activity, some specific compounds have demonstrated moderate to potent effects. nih.govmdpi.com For example, a bromo-substituted derivative bearing a 2-imidazolinyl group showed moderate activity against E. coli (MIC 32 μM). nih.govmdpi.com Other studies have found that Gram-positive bacteria, such as Bacillus cereus and S. aureus, were more sensitive to certain derivatives than Gram-negative bacteria like E. coli. nih.govmdpi.com The broader class of quinoline derivatives, a component of the target molecule, is well-known for antibacterial properties against these strains. mdpi.combiointerfaceresearch.com
| Derivative Type | Bacterial Strain | MIC | Reference |
|---|---|---|---|
| Bromo-substituted, 2-imidazolinyl (Compound 14) | Escherichia coli | 32 μM | nih.govmdpi.com |
| Imidazo[4,5-b]pyridine derivative (Compound 2) | Bacillus cereus | 0.07 mg/mL | mdpi.com |
| Quinoline-hydroxyimidazolium hybrid (Compound 7b) | Staphylococcus aureus | 2 µg/mL (5 µM) | nih.gov |
| Quinoline-hydroxyimidazolium hybrid (Compound 7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) | nih.gov |
| Quinoline-hydroxyimidazolium hybrid (Compound 7a) | Mycobacterium tuberculosis H37Rv | 20 µg/mL (46 µM) | nih.gov |
Antifungal Activityresearchgate.net
The exploration of imidazo[4,5-b]pyridine derivatives has also extended to their antifungal properties. A number of synthesized compounds have exhibited good fungicidal activity. researchgate.net For example, certain derivatives have shown potent activity against Puccinia polysora, a plant pathogenic fungus, with one compound exhibiting an EC₅₀ value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. researchgate.net Additionally, some skeletons have been noted for their antimycotic activity against Aspergillus flavus. nih.gov Related quinoline-based hybrids have also demonstrated remarkable activity against the pathogenic yeast Cryptococcus neoformans. nih.gov
Antitubercular Activity
Derivatives of imidazo[4,5-b]pyridine, a core component of the title compound, have been investigated for their potential to combat Mycobacterium tuberculosis. The structural similarity of this scaffold to naturally occurring purines allows for interaction with essential biomolecules in microorganisms. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) analyses have been performed on various series of imidazo[4,5-b]pyridine derivatives to understand the chemical features crucial for their tuberculostatic activity. nih.gov These studies have indicated that the hydrophobicity of the compounds is a decisive factor for their effectiveness. nih.gov
Research into related heterocyclic systems has also shown promise. For instance, certain quinoline derivatives, such as 3-heteroarylthioquinolines, have demonstrated in vitro antitubercular activity against the H37Rv strain. cbijournal.com The specific substitutions on the quinoline and the attached heterocyclic ring significantly impact the minimum inhibitory concentration (MIC). cbijournal.com Similarly, some quinazoline (B50416) derivatives have exhibited antimycobacterial activity against a range of Mycobacterium species, including M. tuberculosis. nih.gov
Investigations into [1H,3H] imidazo[4,5-b] pyridine (B92270) compounds as potential inhibitors of lumazine (B192210) synthase, an enzyme in the riboflavin (B1680620) biosynthesis pathway absent in humans but essential for microorganisms, have identified promising candidates for antimicrobial activity. nih.gov In-silico docking studies suggested that derivatives with chloro and nitro substituents on a phenyl ring attached to the imidazole core could be effective inhibitors. nih.gov
| Compound Class | Target/Strain | Key Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Mycobacterium tuberculosis | Activity is highly dependent on the hydrophobicity of the molecule. | nih.gov |
| 3-Heteroarylthioquinoline derivatives | M. tuberculosis H37Rv | Compounds with chloro- and bromo-substituted aromatic rings showed MIC values of 3.2–3.5 μg/ml. | cbijournal.com |
| 4-(S-Butylthio)quinazoline | Atypical strains of mycobacteria | Demonstrated higher activity than the standard drug isoniazid. | nih.gov |
| [1H,3H] Imidazo[4,5-b] pyridine derivatives | Lumazine synthase of M. tuberculosis | In-silico studies identified potent candidates for enzyme inhibition. | nih.gov |
Investigation of Antiviral Activity against DNA and RNA Viruses
The imidazo[4,5-b]pyridine and quinoline scaffolds have been extensively studied for their antiviral properties against a broad spectrum of DNA and RNA viruses. Certain imidazo[4,5-b]pyridines have emerged as new derivatives with antiviral activity against Vaccinia Virus (VV), a DNA virus, with effective concentrations in the micromolar range. researchgate.net One particular compound, 2b, was found to be approximately 10 times more potent than the reference drug Cidofovir. researchgate.net
In the realm of RNA viruses, several N-benzylidenequinolinamines and imidazo[4,5-c]pyridines have shown activity against Bovine Viral Diarrhoea virus (BVDV), a surrogate for the Hepatitis C virus. researchgate.net Some of these compounds exhibited an EC50 of the same order of magnitude as the reference drug, 2'-C-methyl-guanosine. researchgate.net Furthermore, activity against Respiratory Syncytial Virus (RSV) has been noted for several derivatives. nih.govresearchgate.netnih.gov For instance, a bromo-substituted imidazo[4,5-b]pyridine derivative with an unsubstituted phenyl ring showed selective but moderate activity against RSV (EC50 21 μM). nih.govnih.gov
The rigid, planar structure of the quinoline ring is thought to facilitate intercalation into viral nucleic acids, thereby disrupting viral DNA/RNA processes. doi.org Antiviral screening of newly synthesized quinoline derivatives confirmed activity against RSV and Yellow Fever Virus (YFV). doi.org Molecular docking studies suggest these compounds can form stable complexes with viral proteins, such as the RSV G protein. doi.org
| Compound Class | Virus Target | Activity (EC50) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Vaccinia Virus (VV) | 2 to 16 μM | researchgate.net |
| Imidazo[4,5-c]pyridines / N-benzylidenequinolinamines | Bovine Viral Diarrhoea virus (BVDV) | 1.2 to 28 μM | researchgate.net |
| N-benzylidenequinolinamines | Respiratory Syncytial Virus (RSV) | 12 to 26 μM | researchgate.net |
| Bromo-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | 21 μM | nih.govnih.gov |
| Quinoline derivative (compound 4) | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | doi.org |
Analysis of Enzyme Inhibition Profiles
Kinase Inhibitory Potency (e.g., Aurora Kinases, PI3K/mTOR, Tyrosine Kinases, CDC-like Kinases)
The imidazo[4,5-b]pyridine scaffold is a prominent feature in the design of kinase inhibitors, largely due to its structural resemblance to the purine core of ATP. nih.govrjsvd.comrjraap.com This allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.
Derivatives of imidazo[4,5-b]pyridines and purines have been developed as potent inhibitors of Trk receptor tyrosine kinases, which are implicated in cancer. nih.gov Structure-based design, including scaffold hopping from an earlier lead compound, led to imidazo[4,5-b]pyridine derivatives with subnanomolar potencies against TrkA kinase in cellular assays. nih.gov Molecular docking studies have helped to illustrate the binding modes of these compounds within the TrkA kinase domain. nih.gov
Similarly, a series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are targets for glioblastoma treatment. nih.gov Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and showed effective antiproliferative activity against glioblastoma cell lines. nih.gov
| Compound Class | Kinase Target | Potency | Therapeutic Area | Reference |
|---|---|---|---|---|
| Disubstituted Imidazo[4,5-b]pyridines | TrkA (Tyrosine Kinase) | Subnanomolar (cellular assays) | Cancer | nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (Src, Fyn) | Submicromolar | Glioblastoma | nih.gov |
Other Enzyme Modulatory Activities (e.g., Proton Pump Inhibition, Metalloproteinase Inhibition)
Beyond kinase inhibition, the imidazo[4,5-b]pyridine core has been explored for other enzyme modulatory activities. For example, quinoline-thiosemicarbazone hybrids have been investigated as potent and selective inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com One derivative showed inhibitory efficacy (IC50) of 0.12 ± 0.02 μM, which was five-fold more potent than the standard drug galantamine. mdpi.com While specific studies on 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline for proton pump or metalloproteinase inhibition are not prominent, the broad biological activity of the parent scaffolds suggests potential in these areas warrants further investigation.
Modulation of Receptor-Mediated Signaling Pathways (e.g., GABAA Receptor, Angiotensin II Receptors, Dopamine (B1211576) Receptors)
The versatility of the imidazo[4,5-b]pyridine and quinoline structures extends to their ability to modulate receptor-mediated signaling. As previously mentioned, derivatives have been successfully designed to target Trk receptor tyrosine kinases, demonstrating a direct impact on a critical cell signaling pathway. nih.gov
Furthermore, research into related pyrazolo[3,4-b]pyridines, which are structurally analogous, has led to the discovery of new blockers for the TASK-3 (K2P9.1) potassium channel. mdpi.com These channels are involved in setting the resting membrane potential in various neurons, and their blockers are of interest for neurological conditions. Some 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have shown inhibitory effects on human TASK-3 channels expressed in a recombinant cell line. mdpi.com Structure-activity relationship studies on imidazo[4,5-f]quinoline derivatives have also uncovered potent in vivo immunostimulatory activity, which is believed to be mediated through a receptor-based mechanism. nih.gov
Studies on Interactions with Biological Macromolecules (e.g., DNA, RNA)
The planar aromatic nature of the fused ring system in this compound suggests a propensity for interaction with biological macromolecules like nucleic acids. The mechanism of action for some biologically active imidazo[4,5-b]pyridine derivatives is believed to involve intercalation into double-stranded DNA (dsDNA). nih.gov This mode of action is particularly noted for triaza-benzo[c]fluorenes bearing a 2-imidazolinyl moiety, which are structurally related. nih.gov
For quinoline derivatives, the rigid and planar structure is considered effective for intercalating into nucleic acids, which can disrupt viral DNA/RNA processes and contribute to their antiviral effects. doi.org The aromatic character of the quinoline ring allows for hydrophobic interactions with both viral proteins and nucleic acids, aiding in the inhibition of viral replication. doi.org These findings suggest that direct interaction with DNA and RNA is a plausible mechanism contributing to the diverse biological activities observed for this class of compounds.
Future Directions and Research Perspectives
Exploration of Diversification Strategies for 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline Analogues
The generation of analogue libraries with diverse chemical functionalities is a cornerstone of modern drug discovery, enabling a thorough exploration of the structure-activity relationship (SAR) landscape. For the this compound core, future diversification strategies are poised to explore a variety of synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.
Key diversification approaches will likely include:
Substitution on the Quinoline (B57606) Ring: The quinoline moiety offers multiple positions for substitution. Introducing a range of electron-donating and electron-withdrawing groups, as well as heterocyclic rings, can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.
Modification of the Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine system also presents opportunities for structural variation. Alkylation, arylation, and functionalization of the pyridine (B92270) and imidazole (B134444) rings can influence the compound's solubility, metabolic stability, and target-binding affinity.
Linker Modification: While the core structure suggests a direct fusion, the introduction of flexible or rigid linkers between the two heterocyclic systems could be explored to optimize the spatial orientation of the pharmacophores for enhanced target engagement.
A systematic approach to diversification, guided by computational modeling, will be crucial in efficiently navigating the vast chemical space and identifying analogues with superior therapeutic profiles.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutic agents. For this compound analogues, these computational tools can significantly accelerate the discovery process.
Future applications of AI and ML in this area include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel analogues based on their structural features. researchgate.netnih.goveurekaselect.comnih.gov This allows for the in-silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
De Novo Design: Generative models, a sophisticated class of AI, can design entirely new molecules with desired properties from the ground up. mdpi.com By learning from existing data on imidazo[4,5-b]pyridine and quinoline derivatives, these models can propose novel this compound analogues with optimized activity and drug-like properties.
Pharmacokinetic and Toxicity Prediction: AI/ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This early-stage assessment helps in identifying and deprioritizing candidates with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition in the drug development pipeline.
The integration of these in-silico methods will enable a more focused and efficient approach to the design of next-generation this compound-based therapeutics.
Discovery of Novel Molecular Targets for Imidazo[4,5-b]pyridine-Quinoline Hybrids
While the imidazo[4,5-b]pyridine scaffold is known to interact with a range of biological targets, particularly protein kinases, the specific molecular targets for many of its hybrid derivatives, including this compound, remain to be fully elucidated. nih.govacs.orgrsc.org Future research will focus on identifying and validating novel molecular targets to expand the therapeutic applications of this compound class.
Promising avenues for target discovery include:
Kinase Profiling: Given the prevalence of imidazopyridines as kinase inhibitors, comprehensive screening of this compound analogues against a broad panel of kinases is a logical step. nih.govacs.orgrsc.org This could uncover novel and potent inhibitors of kinases implicated in cancer and other diseases. For instance, various imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and p21-activated kinase 4 (PAK4). nih.govnih.govnih.gov
Phenotypic Screening: High-content screening of compound libraries in disease-relevant cellular models can identify molecules that induce a desired phenotypic change without prior knowledge of the molecular target. Subsequent target deconvolution studies can then be employed to identify the protein(s) responsible for the observed effect.
Chemoproteomics: This powerful technique utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample. Designing a probe based on the this compound scaffold could lead to the direct identification of its binding partners in cells.
The discovery of novel molecular targets will not only provide a deeper understanding of the mechanism of action of these compounds but also open up new therapeutic avenues for their use.
Advanced Biophysical Techniques for Ligand-Target Interaction Analysis
A detailed understanding of the interactions between a ligand and its biological target at the molecular level is crucial for rational drug design. Future research on this compound and its analogues will increasingly rely on advanced biophysical techniques to characterize these interactions with high precision.
Key biophysical methods that will be instrumental include:
X-ray Crystallography: Obtaining high-resolution crystal structures of this compound analogues in complex with their protein targets will provide invaluable insights into the binding mode and the key molecular interactions driving affinity and selectivity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of both the ligand and the target protein in solution, offering a complementary approach to X-ray crystallography. uctm.eduirb.hr
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of ligand-target binding in real-time, providing quantitative data on association and dissociation rates.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy.
The data generated from these techniques will provide a comprehensive picture of the ligand-target interactions, guiding the structure-based design of more potent and selective inhibitors.
Collaborative Interdisciplinary Research to Bridge Synthetic Chemistry and Biological Applications
The successful translation of a promising chemical scaffold from the laboratory to the clinic requires a concerted effort from researchers across multiple disciplines. Future progress in the development of this compound-based therapeutics will be heavily reliant on fostering strong collaborations between synthetic chemists, computational scientists, biologists, and pharmacologists.
Key aspects of this collaborative approach include:
Integrated Drug Discovery Platforms: Establishing integrated platforms where synthetic chemists can rapidly generate novel analogues based on the feedback from biological and computational screening will streamline the optimization process.
Academic-Industrial Partnerships: Collaborations between academic research groups, with their expertise in fundamental science and innovation, and pharmaceutical companies, with their resources and experience in drug development, can accelerate the translation of promising compounds into clinical candidates.
Open Science Initiatives: Sharing data and research findings through open science platforms can foster a more collaborative research environment and prevent the duplication of efforts, ultimately accelerating the pace of discovery for the entire scientific community.
By breaking down the traditional silos between disciplines, the scientific community can more effectively harness the therapeutic potential of the this compound scaffold and develop novel treatments for a range of human diseases.
Q & A
Q. Table 1: Synthesis Optimization Parameters for Imidazo[4,5-b]quinoline Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher yield at 100°C | |
| Catalyst | p-TsOH or NH₄S₂O₈ | Reduces side reactions | |
| Purification Method | Flash Chromatography | Purity >95% |
Q. Table 2: Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
